molecular formula C8H12N2O6S2 B14567104 5,6-Bis[(methanesulfonyl)methyl]pyrimidine-2,4(1H,3H)-dione CAS No. 61457-43-0

5,6-Bis[(methanesulfonyl)methyl]pyrimidine-2,4(1H,3H)-dione

Katalognummer: B14567104
CAS-Nummer: 61457-43-0
Molekulargewicht: 296.3 g/mol
InChI-Schlüssel: DMJQEHDDFAOMCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Bis[(methanesulfonyl)methyl]pyrimidine-2,4(1H,3H)-dione is a chemical compound characterized by a pyrimidine ring substituted with two methanesulfonyl groups at the 5 and 6 positions. This compound is part of the pyrimidinedione family, which includes various derivatives with significant biological and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis[(methanesulfonyl)methyl]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from acyclic starting materials. The process includes ring closure, aromatization, S-methylation, and oxidation to form the methanesulfonyl groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Bis[(methanesulfonyl)methyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl groups can be further oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

5,6-Bis[(methanesulfonyl)methyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6-Bis[(methanesulfonyl)methyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The methanesulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6-Bis[(methanesulfonyl)methyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of methanesulfonyl groups, which impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61457-43-0

Molekularformel

C8H12N2O6S2

Molekulargewicht

296.3 g/mol

IUPAC-Name

5,6-bis(methylsulfonylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O6S2/c1-17(13,14)3-5-6(4-18(2,15)16)9-8(12)10-7(5)11/h3-4H2,1-2H3,(H2,9,10,11,12)

InChI-Schlüssel

DMJQEHDDFAOMCB-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)CC1=C(NC(=O)NC1=O)CS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.